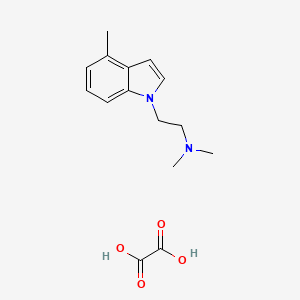![molecular formula C15H32N2O B14413038 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol CAS No. 85181-21-1](/img/structure/B14413038.png)
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol is an organic compound that belongs to the class of hindered amines. These compounds are known for their stability and resistance to oxidation, making them valuable in various industrial applications. The compound’s structure includes a piperidine ring with four methyl groups, which contributes to its steric hindrance and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and high yield. The use of advanced reactors and automation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone and iodine, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and various substituted amines. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Biology: It serves as a stabilizer in biological systems, protecting against oxidative damage.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and phenolic antioxidants, neutralizing their effects and preventing oxidative damage. This mechanism is crucial in its applications as a stabilizer and antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base and stabilizer.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent in organic synthesis.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in polymer stabilization and other industrial applications.
Uniqueness
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol stands out due to its unique combination of steric hindrance and functional groups, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
85181-21-1 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
2-[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C15H32N2O/c1-6-7-8-17(9-10-18)13-11-14(2,3)16-15(4,5)12-13/h13,16,18H,6-12H2,1-5H3 |
InChI Key |
ILSNRMDVXSBBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)C1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)


